5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol
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Overview
Description
5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol is a complex organic compound with a unique structure that combines elements of benzopyran and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol typically involves multi-step organic reactions. One common method involves the condensation of a benzopyran derivative with a pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions
5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5H-(1)-Benzopyrano(2,3-b)pyridin-5-ol
- 5H-Chromeno(2,3-b)pyridin-5-ol
- 2-(1-piperidinyl)butanedinitrile
Uniqueness
Compared to similar compounds, 5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol exhibits unique properties due to the presence of the dimethylamino group, which enhances its reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
59663-06-8 |
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Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5-[3-(dimethylamino)propyl]-2-methylchromeno[2,3-b]pyridin-5-ol |
InChI |
InChI=1S/C18H22N2O2/c1-13-9-10-15-17(19-13)22-16-8-5-4-7-14(16)18(15,21)11-6-12-20(2)3/h4-5,7-10,21H,6,11-12H2,1-3H3 |
InChI Key |
WLGGYIJORGCEJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(C3=CC=CC=C3O2)(CCCN(C)C)O |
Origin of Product |
United States |
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